molecular formula C30H25F3N4O2 B10937007 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10937007
M. Wt: 530.5 g/mol
InChI Key: VZSASSQHOBQNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution on the pyrazole ring: The pyrazole ring is then substituted with 3,5-bis(4-methylphenyl) groups using suitable reagents and conditions.

    Formation of the pyrimidine ring: The substituted pyrazole is then reacted with 3,4-dimethoxybenzaldehyde and trifluoromethylpyrimidine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.

Scientific Research Applications

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can inhibit or activate certain biological pathways.

    Interfering with cellular processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, or cell division.

    Inducing oxidative stress: It may generate reactive oxygen species that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the specific substitution pattern on the pyrazole and pyrimidine rings contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H25F3N4O2

Molecular Weight

530.5 g/mol

IUPAC Name

2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O2/c1-18-5-9-20(10-6-18)24-16-25(21-11-7-19(2)8-12-21)37(36-24)29-34-23(17-28(35-29)30(31,32)33)22-13-14-26(38-3)27(15-22)39-4/h5-17H,1-4H3

InChI Key

VZSASSQHOBQNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.